molecular formula C18H27N3O6S B2563407 N1-isobutyl-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 874804-59-8

N1-isobutyl-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No. B2563407
CAS RN: 874804-59-8
M. Wt: 413.49
InChI Key: ZVZQXMKYDOVPAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-isobutyl-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C18H27N3O6S and its molecular weight is 413.49. The purity is usually 95%.
BenchChem offers high-quality N1-isobutyl-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-isobutyl-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Applications

Oxazolidinone derivatives, including compounds structurally related to the one , have shown significant potential as antibacterial agents. They exhibit a unique mechanism of bacterial protein synthesis inhibition, offering a promising route for treating infections caused by various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Enterococcus faecium, and Streptococcus pneumoniae. Studies have highlighted their efficacy against a broad spectrum of bacteria, including those resistant to other antibiotics, without rapid resistance development being observed (Zurenko et al., 1996).

Antiviral Applications

In the realm of antiviral research, N-phenyloxazolidinone-5-carboxamides have been incorporated into HIV-1 protease inhibitors, showing high potency and selectivity. These inhibitors demonstrate effective binding to the enzyme, crucial for viral replication, and retain activity against multidrug-resistant strains, highlighting their potential for HIV treatment (Ali et al., 2006).

Synthetic Methodologies

Oxazolidinone derivatives serve as key intermediates in synthetic organic chemistry, facilitating the development of various pharmacologically active compounds. For instance, N-sulfamoyloxazolidinone derivatives have been employed in safer, more convenient methodologies for preparing sulfamides, a class of compounds with broad therapeutic applications (Borghese et al., 2006). Additionally, the design of biocompatible and electrophoretic poly(2-oxazolines) initiated by perfluoroalkanesulfoneimides demonstrates the versatility of oxazolidinone derivatives in materials science, offering applications in biomedical coatings and hybrid materials (Hayashi & Takasu, 2015).

properties

IUPAC Name

N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(2-methylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O6S/c1-12(2)10-19-17(22)18(23)20-11-16-21(7-8-27-16)28(24,25)14-5-6-15(26-4)13(3)9-14/h5-6,9,12,16H,7-8,10-11H2,1-4H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZQXMKYDOVPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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